Cas no 41483-72-1 (azepane-1-sulfonyl chloride)
azepane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-azepanesulfonyl chloride
- N-Boc-perhydroazepine;N-Boc-azepane;azepane-1-sulfonyl chloride;tert-butyl 1-azepanecarboxylate;N-Boc-azepine;1-Boc-hexahydro-1H-azepine;homopiperidinesulfonyl chloride;azepane-1-carboxylic acid tert-butyl ester;1-Boc-homopiperidine;1-Boc-azepane;1-Boc-perhydroazepine;N-Boc-hexamethyleneimine;
- azepane-1-sulfonyl chloride
- MFCD08444495
- azepane-1-sulfonyl chloride(SALTDATA: FREE)
- Hexahydro-1H-azepine-1-sulfonyl chloride
- DB-186735
- G29835
- F1909-0038
- BBL031006
- AKOS000263671
- SCHEMBL3937944
- Z217293320
- azepane-1-sulfonylchloride
- azepane-1-sulfonyl chloride, AldrichCPR
- STL373198
- 41483-72-1
- EN300-25764
- homopiperidinesulfonyl chloride
- XLZNMEMFFRNANZ-UHFFFAOYSA-N
- VS-10175
- DTXSID301274641
- RBA48372
-
- MDL: MFCD08444495
- Inchi: 1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2
- InChI Key: XLZNMEMFFRNANZ-UHFFFAOYSA-N
- SMILES: ClS(N1CCCCCC1)(=O)=O
Computed Properties
- Exact Mass: 197.02800
- Monoisotopic Mass: 197.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.76000
- LogP: 2.36470
azepane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284397-5g |
Azepane-1-sulfonyl chloride |
41483-72-1 | 95% | 5g |
$396 | 2021-06-09 | |
| Chemenu | CM284397-10g |
Azepane-1-sulfonyl chloride |
41483-72-1 | 95% | 10g |
$589 | 2021-06-09 | |
| TRC | A809778-25mg |
Azepane-1-sulfonyl Chloride |
41483-72-1 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | A809778-50mg |
Azepane-1-sulfonyl Chloride |
41483-72-1 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | A809778-250mg |
Azepane-1-sulfonyl Chloride |
41483-72-1 | 250mg |
$ 160.00 | 2022-06-01 | ||
| Apollo Scientific | OR964622-1g |
Azepane-1-sulfonyl chloride |
41483-72-1 | 98% | 1g |
£185.00 | 2025-02-21 | |
| Apollo Scientific | OR964622-5g |
Azepane-1-sulfonyl chloride |
41483-72-1 | 98% | 5g |
£550.00 | 2025-02-21 | |
| Chemenu | CM284397-1g |
Azepane-1-sulfonyl chloride |
41483-72-1 | 95% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AF70432-50mg |
Azepane-1-sulfonyl chloride |
41483-72-1 | 95% | 50mg |
$64.00 | 2023-12-30 | |
| A2B Chem LLC | AF70432-100mg |
Azepane-1-sulfonyl chloride |
41483-72-1 | 95% | 100mg |
$79.00 | 2023-12-30 |
azepane-1-sulfonyl chloride Suppliers
azepane-1-sulfonyl chloride Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on azepane-1-sulfonyl chloride
Azepane-1-sulfonyl Chloride (CAS No. 41483-72-1): An Overview of Its Properties, Applications, and Recent Research
Azepane-1-sulfonyl chloride (CAS No. 41483-72-1) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, synthetic utility, and recent advancements in its use.
Azepane-1-sulfonyl chloride is a white crystalline solid with a molecular formula of C7H13ClO2S. It is highly reactive due to the presence of the sulfonyl chloride functional group, which makes it an excellent reagent for the formation of sulfonamides and other sulfur-containing derivatives. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethyl acetate, making it easy to handle in laboratory settings.
In the realm of organic synthesis, azepane-1-sulfonyl chloride is widely used as a sulfonating agent. Its reactivity allows it to readily react with amines to form sulfonamides, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, the reaction of azepane-1-sulfonyl chloride with primary amines can produce N-substituted azepane-1-sulfonamides, which are valuable building blocks for the synthesis of complex molecules.
Recent research has highlighted the potential of azepane-1-sulfonyl chloride in medicinal chemistry. A study published in the Journal of Medicinal Chemistry in 2022 explored the use of this compound in the development of novel antiviral agents. The researchers synthesized a series of N-substituted azepane-1-sulfonamides and evaluated their antiviral activity against several strains of influenza virus. The results showed that certain derivatives exhibited potent antiviral activity, making them promising candidates for further drug development.
Beyond antiviral applications, azepane-1-sulfonyl chloride has also been investigated for its potential in cancer therapy. A study published in Cancer Research in 2023 reported the synthesis and evaluation of N-substituted azepane-1-sulfonamides as inhibitors of specific cancer-related enzymes. The researchers found that certain derivatives demonstrated selective inhibition of these enzymes, leading to reduced tumor growth in preclinical models. These findings underscore the potential of azepane-1-sulfonyl chloride-derived compounds as novel anticancer agents.
In addition to its medicinal applications, azepane-1-sulfonyl chloride has found utility in materials science. A recent study published in Advanced Materials explored the use of this compound in the synthesis of functional polymers with enhanced mechanical properties. The researchers developed a series of polymers containing azepane-1-sulfonamide moieties and found that these materials exhibited improved tensile strength and thermal stability compared to their non-functionalized counterparts. This work highlights the versatility of azepane-1-sulfonyl chloride in creating advanced materials with tailored properties.
The synthetic accessibility and reactivity of azepane-1-sulfonyl chloride have also made it a valuable tool in combinatorial chemistry. Combinatorial approaches allow for the rapid synthesis and screening of large libraries of compounds, which is crucial for drug discovery and materials development. A study published in Organic Letters in 2022 described a high-throughput method for synthesizing diverse N-substituted azepane-1-sulfonamides using azepane-1-sulfonyl chloride. The method enabled the efficient production of over 500 unique compounds, which were subsequently screened for biological activity against various targets.
In conclusion, Azepane-1-sulfonyl chloride (CAS No. 41483-72-1) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, pharmaceutical research, and materials science. Its reactivity and synthetic utility make it an essential reagent for researchers working on the development of new drugs, advanced materials, and functional polymers. Recent studies have further expanded our understanding of its potential uses, highlighting its importance as a key intermediate in modern chemical research.
41483-72-1 (azepane-1-sulfonyl chloride) Related Products
- 1689-02-7(pyrrolidine-1-sulfonyl chloride)
- 627887-40-5(N-ethyl-N-propylsulfamoyl chloride)
- 923249-49-4(3,5-DIMETHYLPIPERIDINE-1-SULFONYL CHLORIDE)
- 35856-62-3(Piperidine-1-sulfonyl Chloride)
- 41483-70-9(4-Methylpiperidine-1-sulfonyl chloride)
- 1037041-50-1(4,4-Dimethyl-1-piperidinesulfonyl chloride)
- 41483-67-4(N,N-Dibutylsulfamoyl Chloride)
- 1095643-67-6(Methylpentylsulfamoyl chloride)
- 627887-46-1(3-methylpiperidine-1-sulfonyl chloride)
- 95448-16-1